molecular formula C24H27FN2O3S B2572950 N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide CAS No. 1110989-80-4

N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide

Cat. No. B2572950
CAS RN: 1110989-80-4
M. Wt: 442.55
InChI Key: BRGLPNGEUXFYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide”, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular structure of “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” is defined by its molecular formula, C24H27FN2O3S. The molecule contains a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV effects . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” are largely determined by its molecular structure. It has a molecular weight of 442.55. Further details about its physical and chemical properties are not available in the current literature.

Scientific Research Applications

Radioligands for Imaging

Quinoline-2-carboxamide derivatives have been explored for their potential as radioligands, particularly in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds have shown high specific binding to PBR in various tissues, suggesting their utility in imaging studies related to heart, lung, kidney, adrenal gland, spleen, and brain functionalities (Matarrese et al., 2001).

Structural Analysis

Research into N-(4-acetylphenyl)quinoline-3-carboxamide has provided insights into crystalline structures, crucial for understanding the interactions at the molecular level. These studies, involving spectral characterization and X-ray diffraction, contribute to the field of crystallography and molecular design, offering a basis for the development of new compounds with desired properties (Polo-Cuadrado et al., 2021).

Inhibition of ATM Kinase

Novel 3-quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting their potential in therapeutic applications. These inhibitors are significant for exploring treatments related to DNA damage response mechanisms, showcasing the role of quinoline derivatives in developing new drugs for cancer therapy (Degorce et al., 2016).

Fluorescent Derivatives for Biological Studies

Quinoline derivatives have been synthesized to create fluorescent compounds, useful in biochemical and medicinal studies for the visualization of specific cellular components or processes. These derivatives can serve as tools for studying biological systems, offering insights into cellular mechanisms and potential diagnostic applications (Gracheva et al., 1982).

Antibacterial Activity

Research has also focused on the synthesis and evaluation of quinoline carboxylic acids for their antibacterial properties. These studies contribute to the search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the importance of quinoline derivatives in developing new therapeutic options (Taguchi et al., 1992).

Safety and Hazards

“N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” is not intended for human or veterinary use. It is typically used for research purposes. Specific safety and hazard information is not available in the current literature.

Future Directions

The future directions for research on “N,N-diethyl-6-fluoro-4-((4-isobutylphenyl)sulfonyl)quinoline-3-carboxamide” and similar quinoline derivatives are likely to focus on their potential therapeutic applications. Given their wide range of biological activities, these compounds are of significant interest in the field of medicinal chemistry .

properties

IUPAC Name

N,N-diethyl-6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-5-27(6-2)24(28)21-15-26-22-12-9-18(25)14-20(22)23(21)31(29,30)19-10-7-17(8-11-19)13-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGLPNGEUXFYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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